4-Bromo-3-fluoropyridine-2-sulfonyl fluoride
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Overview
Description
4-Bromo-3-fluoropyridine-2-sulfonyl fluoride is a chemical compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of bromine, fluorine, and sulfonyl fluoride groups attached to a pyridine ring. The incorporation of these substituents imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-fluoropyridine-2-sulfonyl fluoride typically involves multi-step reactions starting from commercially available pyridine derivatives. One common synthetic route includes the bromination of 3-fluoropyridine followed by sulfonylation using sulfonyl fluoride reagents. The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process. Additionally, adherence to safety and environmental regulations is crucial in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-fluoropyridine-2-sulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different products.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, boron reagents, and various solvents like dimethylformamide (DMF) and tetrahydrofuran (THF). Reaction conditions such as temperature, pressure, and pH are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while substitution reactions can produce a variety of functionalized pyridines .
Scientific Research Applications
4-Bromo-3-fluoropyridine-2-sulfonyl fluoride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the development of agrochemicals, materials science, and other industrial applications.
Mechanism of Action
The mechanism of action of 4-Bromo-3-fluoropyridine-2-sulfonyl fluoride involves its interaction with specific molecular targets and pathways. The presence of electron-withdrawing groups like fluorine and sulfonyl fluoride can influence the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-fluoropyridine: Similar in structure but with different substitution patterns, leading to distinct chemical properties and reactivity.
3-Bromo-2-nitropyridine: Another brominated pyridine derivative with different functional groups, affecting its chemical behavior.
Uniqueness
4-Bromo-3-fluoropyridine-2-sulfonyl fluoride is unique due to the combination of bromine, fluorine, and sulfonyl fluoride groups on the pyridine ring. This unique substitution pattern imparts specific reactivity and properties that are valuable in various research and industrial applications .
Properties
IUPAC Name |
4-bromo-3-fluoropyridine-2-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrF2NO2S/c6-3-1-2-9-5(4(3)7)12(8,10)11/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZFYPPVSAMDMEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Br)F)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrF2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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